Cas no 13509-75-6 (N-Methyl-1-phenylpentan-1-amine)
N-Methyl-1-phenylpentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-1-phenylpentan-1-amine
- Benzenemethanamine, .alpha.-butyl-N-methyl-
- N-Methyl-1-phenyl-1-pentanamine
- α-Butyl-N-MethylbenzylaMine
- alpha-Butyl-N-methylbenzylamine
- 13509-75-6
- SCHEMBL14533617
- L10187
- DB-032323
- AKOS005302853
-
- Inchi: 1S/C12H19N/c1-3-4-10-12(13-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
- InChI Key: PVOUZBXBJLSFDE-UHFFFAOYSA-N
- SMILES: N(C)C(C1C=CC=CC=1)CCCC
Computed Properties
- Exact Mass: 177.15187
- Monoisotopic Mass: 177.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.896
- Boiling Point: 241 ºC
- Flash Point: 91 ºC
- PSA: 12.03
N-Methyl-1-phenylpentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | MR7402013-1g |
α-Butyl-N-methylbenzylamine |
13509-75-6 | 97% | 1g |
RMB 1154.40 | 2023-09-07 | |
| A2B Chem LLC | AE43118-5g |
Benzenemethanamine, .alpha.-butyl-N-methyl- |
13509-75-6 | 97% | 5g |
$840.00 | 2024-04-20 |
N-Methyl-1-phenylpentan-1-amine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-Methyl-1-phenylpentan-1-amine
N-Methyl-1-phenylpentan-1-amine (CAS No. 13509-75-6): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research
N-Methyl-1-phenylpentan-1-amine (CAS No. 13509-75-6) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, also known as 1-(N-Methylamino)-1-phenylpentane, is characterized by its unique molecular structure and diverse applications. In this comprehensive overview, we will delve into the structural features, physical and chemical properties, synthesis methods, and potential applications of N-Methyl-1-phenylpentan-1-amine.
The molecular formula of N-Methyl-1-phenylpentan-1-amine is C12H19N, with a molecular weight of approximately 177.28 g/mol. The compound consists of a phenyl group attached to a pentane chain, which is further substituted with a methylamine group at the terminal carbon. This structural arrangement imparts unique chemical and physical properties to the molecule, making it an interesting subject for various scientific investigations.
In terms of physical properties, N-Methyl-1-phenylpentan-1-amine is a colorless liquid at room temperature with a characteristic amine odor. It has a boiling point of around 240°C and a melting point of -30°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various chemical reactions and analytical techniques.
The chemical properties of N-Methyl-1-phenylpentan-1-amine are primarily influenced by its amine functional group. As a primary amine, it can participate in a wide range of reactions, including nucleophilic substitution, condensation reactions, and formation of salts with acids. These reactivity features have been exploited in the synthesis of more complex molecules and derivatives, contributing to its significance in organic synthesis.
Recent research has focused on the potential applications of N-Methyl-1-phenylpentan-1-amine in pharmaceutical development. Studies have shown that this compound can act as a precursor or intermediate in the synthesis of various bioactive molecules and drugs. For instance, it has been used in the preparation of certain analgesics and anti-inflammatory agents due to its ability to modulate specific biological pathways.
In addition to its role in drug synthesis, N-Methyl-1-phenylpentan-1-amine has been investigated for its potential as a ligand in metal coordination chemistry. Research has demonstrated that it can form stable complexes with transition metals, which can be utilized in catalytic processes and materials science applications. These complexes exhibit unique electronic and magnetic properties, making them valuable for advanced technological applications.
The synthesis of N-Methyl-1-phenylpentan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-bromopentane with phenylmagnesium bromide followed by treatment with methylamine. Another method involves the reductive amination of 1-benzylpentanone with methylamine using hydrogen gas over a palladium catalyst. These synthetic routes provide researchers with flexible options to produce the compound on both laboratory and industrial scales.
Safety considerations are crucial when handling N-Methyl-1-phenylpentan-1-amine. As an amine-containing compound, it can be corrosive to eyes and skin and may cause irritation upon inhalation or ingestion. Therefore, appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators should be used during handling. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
In conclusion, N-Methyl-1-phenylpentan-1-amine (CAS No. 13509-75-6) is a multifaceted organic compound with significant potential in chemical and pharmaceutical research. Its unique molecular structure, reactivity profile, and diverse applications make it an important subject for ongoing scientific exploration. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly prominent role in various fields of chemistry and medicine.
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